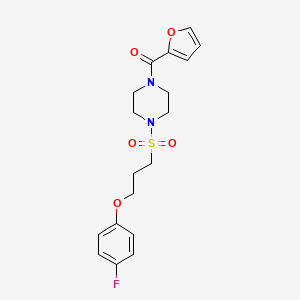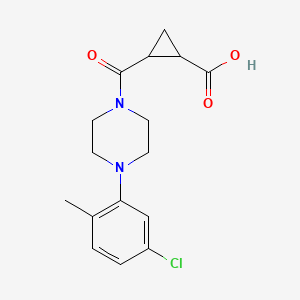
2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid (hereinafter referred to as CMCPA) is a cyclopropane carboxylic acid that has been studied for its potential applications in a variety of scientific research areas. CMCPA has been found to possess a number of unique properties that make it a promising candidate for further research. In
Scientific Research Applications
CMCPA has been studied as a potential therapeutic agent for the treatment of a variety of conditions, including depression, anxiety, and schizophrenia. It has also been studied for its potential applications in the treatment of drug addiction, as well as for its potential use as an anti-inflammatory agent. CMCPA has also been studied for its potential use in the development of novel drugs for the treatment of cancer.
Mechanism of Action
The mechanism of action of CMCPA is not fully understood. However, it is believed to interact with a variety of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It is believed to act as an agonist of these neurotransmitters, which may lead to its potential therapeutic effects.
Biochemical and Physiological Effects
CMCPA has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may lead to its potential therapeutic effects. It has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain conditions.
Advantages and Limitations for Lab Experiments
The main advantages of using CMCPA for lab experiments is that it is relatively easy to synthesize and is relatively stable under laboratory conditions. Additionally, CMCPA is relatively non-toxic and is not believed to be carcinogenic. However, there are some limitations to using CMCPA for lab experiments. For example, it is relatively expensive to synthesize and is not widely available. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using CMCPA.
Future Directions
There are a number of potential future directions for the use of CMCPA in scientific research. One potential direction is the development of novel drugs for the treatment of depression, anxiety, schizophrenia, and other conditions. Additionally, CMCPA could be studied for its potential use in the development of novel drugs for the treatment of cancer. Furthermore, CMCPA could be studied for its potential use as an anti-inflammatory agent. Additionally, CMCPA could be studied for its potential use in the treatment of drug addiction. Finally, CMCPA could be studied for its potential use as a neuroprotective agent, which could be beneficial in the treatment of neurological disorders.
Synthesis Methods
The synthesis of CMCPA involves the reaction of 5-chloro-2-methylphenylpiperazine (CMMP) with cyclopropanecarboxylic acid chloride (CAC) in the presence of a base. This reaction produces a cyclopropane carboxylic acid derivative with a piperazine side chain. The reaction is typically performed in a dry solvent such as dichloromethane. The reaction proceeds in a two-step process, first forming a cyclopropane-piperazine intermediate, then forming the final product. The reaction is typically performed at temperatures between 0-30°C.
properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10-2-3-11(17)8-14(10)18-4-6-19(7-5-18)15(20)12-9-13(12)16(21)22/h2-3,8,12-13H,4-7,9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBZBBAHJLSJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

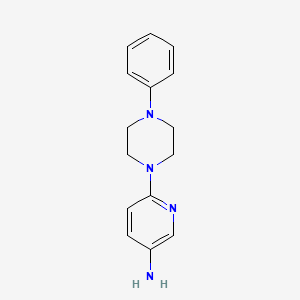
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)
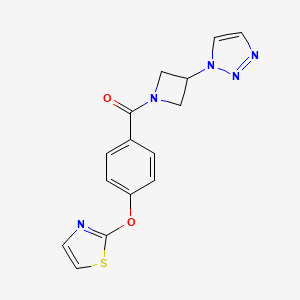

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)
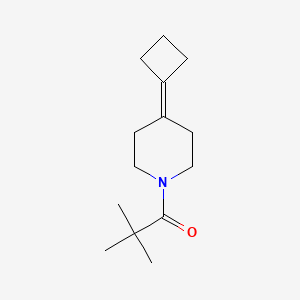
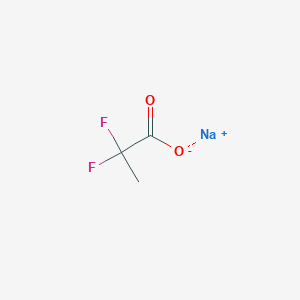
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)
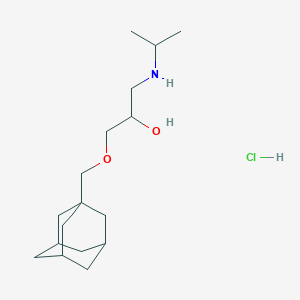

![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)


